

Spectroscopic Characterization of Ethyl 4,6dihydroxynicotinate: A Technical Guide

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Compound of Interest		
Compound Name:	Ethyl 4,6-dihydroxynicotinate	
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This guide provides a comprehensive overview of the key spectroscopic data for **Ethyl 4,6-dihydroxynicotinate**, a versatile heterocyclic building block used in the synthesis of various biologically active molecules. The information presented is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a detailed look at the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Spectroscopic Data Summary

The structural identity and purity of **Ethyl 4,6-dihydroxynicotinate** (C₈H₉NO₄, Molecular Weight: 183.16 g/mol) are confirmed through various spectroscopic techniques. The quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
1.25	Triplet (t)	7.2	3H	-O-CH₂-CH₃
4.23	Quartet (q)	7.2	2H	-O-CH₂-CH₃
5.58	Singlet (s)	-	1H	Pyridinone C5-H
7.99	Singlet (s)	-	1H	Pyridinone C2-H

Data sourced from ChemicalBook.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data Note: These are predicted chemical shifts based on the molecular structure and typical values for similar functional groups. Experimental values may vary.

Predicted Chemical Shift (δ) ppm	Carbon Assignment
14.5 - 15.5	-O-CH₂-CH₃
60.0 - 61.5	-O-CH₂-CH₃
95.0 - 100.0	C5
105.0 - 110.0	C3
145.0 - 150.0	C2
160.0 - 165.0	C4 & C6 (Pyridinone C-O)
168.0 - 172.0	Ester C=O

Mass Spectrometry (MS) Data

Table 3: ESI-MS Spectroscopic Data



Ionization Mode	Mass-to-Charge Ratio (m/z)	Ion Adduct
Electrospray (ESI), Positive	184.1	[M+H] ⁺

Data sourced from ChemicalBook.[1]

Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands Note: These are predicted absorption ranges based on the functional groups present. The solid-state spectrum may show peak broadening and shifts due to hydrogen bonding.

Wavenumber Range (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3400 - 3200	Broad, Strong	O-H Stretch	Hydroxyl Groups
3200 - 3000	Broad, Medium	N-H Stretch	Pyridinone Tautomer
2980 - 2850	Medium	C-H Stretch (sp³)	Ethyl Group
~1700	Strong	C=O Stretch	Ester Carbonyl
~1650	Strong	C=O Stretch	Pyridinone Carbonyl
1620 - 1550	Medium-Strong	C=C & C=N Stretch	Pyridine Ring
1250 - 1150	Strong	C-O Stretch	Ester & Phenolic C-O

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of Ethyl 4,6-dihydroxynicotinate is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).



- Instrumentation: The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
- Data Acquisition: The spectrum is acquired at room temperature. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm). Standard acquisition parameters for ¹H NMR are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: A stock solution of the compound is prepared by dissolving ~1 mg in 1 mL of a suitable solvent like methanol or acetonitrile. This stock is then further diluted to a final concentration of approximately 1-10 μg/mL using a mixture of methanol and water, often with the addition of 0.1% formic acid to promote protonation for positive ion mode analysis.
 [2][3]
- Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
- Data Acquisition: The prepared solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μL/min.[4] The mass spectrum is acquired in the positive ion mode over a suitable m/z range (e.g., 50-500 amu) to observe the protonated molecular ion [M+H]⁺.

Fourier-Transform Infrared (FT-IR) Spectroscopy

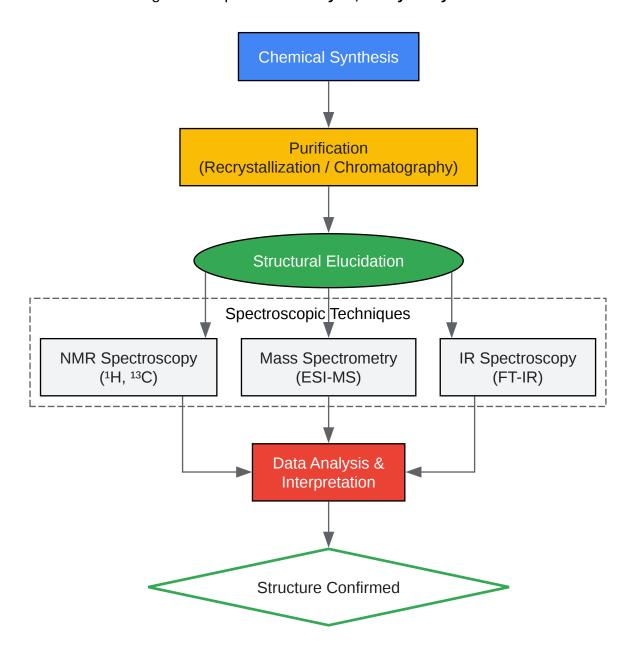
- Sample Preparation (Thin Solid Film Method): A small amount (5-10 mg) of solid Ethyl 4,6-dihydroxynicotinate is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[5]
- A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[1]
- The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[1][5]
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.



• Data Acquisition: A background spectrum of the clean, empty salt plate is first collected. The salt plate with the sample film is then placed in the sample holder, and the IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like **Ethyl 4,6-dihydroxynicotinate**.



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Caption: General workflow for synthesis and spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl 4,6-dihydroxynicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048490#spectroscopic-data-nmr-ir-ms-of-ethyl-4-6-dihydroxynicotinate]

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